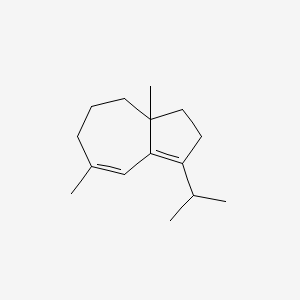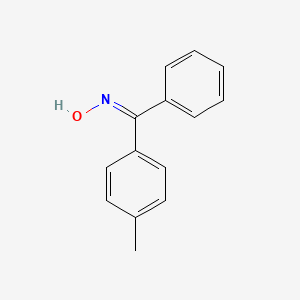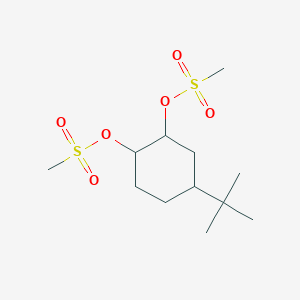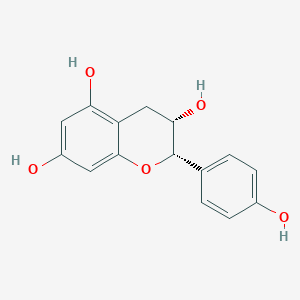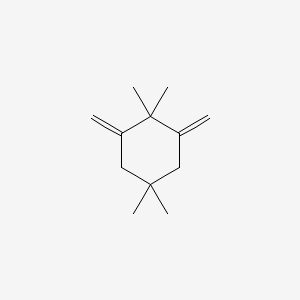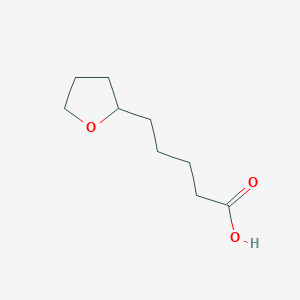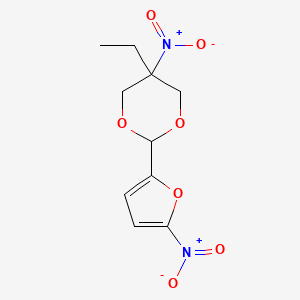
5-Ethyl-5-nitro-2-(5-nitrofuran-2-yl)-1,3-dioxane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Ethyl-5-nitro-2-(5-nitrofuran-2-yl)-1,3-dioxane: is a synthetic organic compound that features a dioxane ring substituted with nitro and ethyl groups. Compounds with nitrofuran moieties are often studied for their potential biological activities, including antimicrobial and anticancer properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-5-nitro-2-(5-nitrofuran-2-yl)-1,3-dioxane typically involves multi-step organic reactions. A common approach might include:
Formation of the dioxane ring: This can be achieved through the acid-catalyzed cyclization of appropriate diols or hydroxyketones.
Nitration: Introduction of nitro groups can be done using nitrating agents like nitric acid or a mixture of nitric and sulfuric acids under controlled conditions.
Ethylation: The ethyl group can be introduced via alkylation reactions using ethyl halides in the presence of a base.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The nitro groups in the compound can undergo reduction to form amines.
Reduction: The nitrofuran moiety can be reduced to form corresponding amines or hydroxylamines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Amines: Reduction of nitro groups typically yields amines.
Hydroxylamines: Partial reduction of nitro groups can yield hydroxylamines.
Substituted Products: Nucleophilic substitution can yield a variety of substituted derivatives.
Applications De Recherche Scientifique
5-Ethyl-5-nitro-2-(5-nitrofuran-2-yl)-1,3-dioxane: may have applications in several fields:
Chemistry: As an intermediate in organic synthesis.
Biology: Potential antimicrobial or anticancer agent due to the presence of nitrofuran moiety.
Medicine: Investigated for therapeutic properties.
Industry: Used in the synthesis of other complex organic molecules.
Mécanisme D'action
The mechanism by which 5-Ethyl-5-nitro-2-(5-nitrofuran-2-yl)-1,3-dioxane exerts its effects would depend on its specific biological activity. For example, if it acts as an antimicrobial agent, it might interfere with bacterial DNA synthesis or protein function. The nitrofuran moiety is known to generate reactive oxygen species that can damage cellular components.
Comparaison Avec Des Composés Similaires
Similar Compounds
Nitrofurantoin: A well-known nitrofuran antibiotic.
Furazolidone: Another nitrofuran compound with antimicrobial properties.
Nitrofurazone: Used as a topical antibacterial agent.
Uniqueness
5-Ethyl-5-nitro-2-(5-nitrofuran-2-yl)-1,3-dioxane: is unique due to its specific substitution pattern and the presence of both nitro and ethyl groups on the dioxane ring, which may confer distinct chemical and biological properties compared to other nitrofuran compounds.
Propriétés
Numéro CAS |
39116-13-7 |
|---|---|
Formule moléculaire |
C10H12N2O7 |
Poids moléculaire |
272.21 g/mol |
Nom IUPAC |
5-ethyl-5-nitro-2-(5-nitrofuran-2-yl)-1,3-dioxane |
InChI |
InChI=1S/C10H12N2O7/c1-2-10(12(15)16)5-17-9(18-6-10)7-3-4-8(19-7)11(13)14/h3-4,9H,2,5-6H2,1H3 |
Clé InChI |
LTGDQGUVTDSUAE-UHFFFAOYSA-N |
SMILES canonique |
CCC1(COC(OC1)C2=CC=C(O2)[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


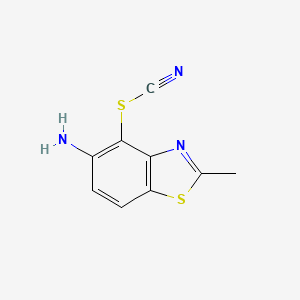
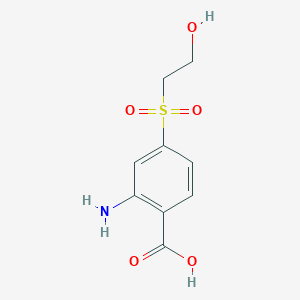

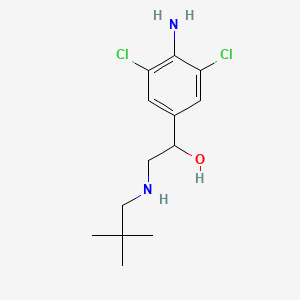
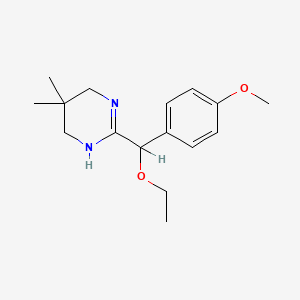
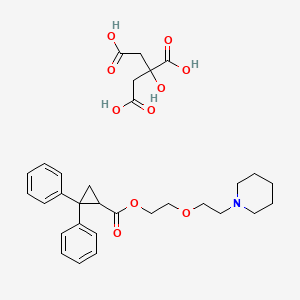
![1,6-Dimethyl-7-oxabicyclo[4.1.0]heptan-2-one](/img/structure/B14675140.png)
![[(1,2-Dichloro-3,3,3-trifluoroprop-1-en-1-yl)sulfanyl]benzene](/img/structure/B14675150.png)
